molecular formula C9H10FNO2 B7907041 a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl

a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl

Cat. No.: B7907041
M. Wt: 183.18 g/mol
InChI Key: WGELWTWHDRIGOT-UHFFFAOYSA-N
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Description

a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl is an organic compound that features a benzene ring substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzeneacetic acid.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzeneacetic acid: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.

    a-(Aminomethyl)benzeneacetic acid: Lacks the fluorine atom, which may affect its stability and reactivity.

    2-Fluoro-4-aminobenzeneacetic acid: Has a different substitution pattern on the benzene ring, leading to different chemical properties.

Uniqueness

a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl is unique due to the presence of both the aminomethyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-amino-2-(2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-4-2-1-3-6(8)7(5-11)9(12)13/h1-4,7H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGELWTWHDRIGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-amino-2-(2-fluoro-phenyl)-propionic acid tert-butyl ester (1.4 g) and TFA (10 mL) in DCM (10 mL) was stirred at rt for 1.5 h, which was then concentrated, co-evaporated with aqueous HCl solution (50 mL, 2 M) and acetonitrile respectively. Ether was added to the resulting mixture; solids were collected via filtration and air dried to give HCl salt of 3-amino-2-(2-fluoro-phenyl)-propionic acid (1.25 g).
Name
3-amino-2-(2-fluoro-phenyl)-propionic acid tert-butyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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